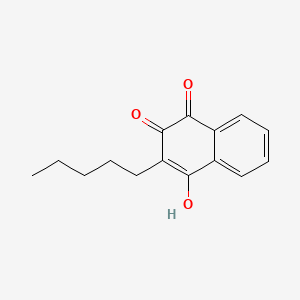
2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate
Overview
Description
2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate, also known as Cpd1, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of chromenone derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Additionally, 2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate has been found to exhibit anti-viral properties by inhibiting the replication of various viruses, including influenza virus and HIV.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, 2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate has been found to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. It has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia. Additionally, 2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate has been found to inhibit the replication of influenza virus and HIV.
Advantages and Limitations for Lab Experiments
2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It is also stable and can be easily synthesized in large quantities. However, 2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate also has some limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and colitis. Another potential application is in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, 2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate could be further studied for its anti-viral properties, particularly in the context of emerging viral diseases. Finally, the mechanism of action of 2-(2-chlorophenyl)-4-oxo-4H-chromen-3-yl 4-chlorobenzoate could be further elucidated to better understand its potential therapeutic applications.
properties
IUPAC Name |
[2-(2-chlorophenyl)-4-oxochromen-3-yl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2O4/c23-14-11-9-13(10-12-14)22(26)28-21-19(25)16-6-2-4-8-18(16)27-20(21)15-5-1-3-7-17(15)24/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSCKGUPWNJQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)OC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Chlorophenyl)-4-oxochromen-3-yl] 4-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4673781.png)
![methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4673786.png)
![3,5-dimethyl-1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-1H-pyrazole](/img/structure/B4673796.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B4673802.png)
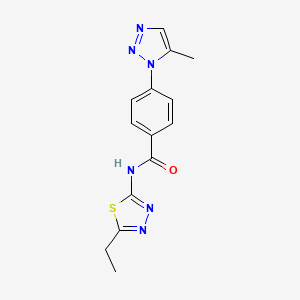
![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4673811.png)
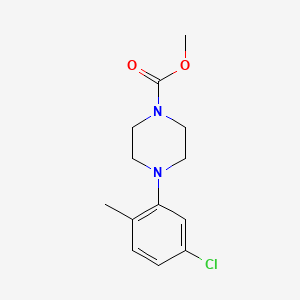
![3-ethyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4673818.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4673826.png)
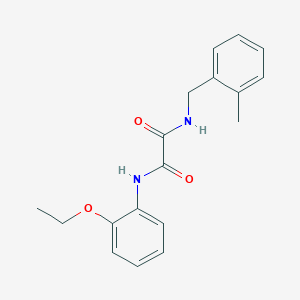
![N-benzyl-2-[(2-butyl-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4673830.png)
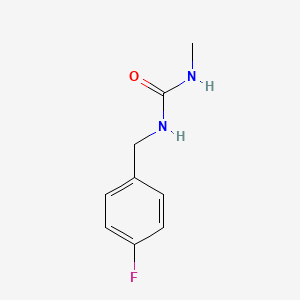
![propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B4673840.png)
